methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate
Vue d'ensemble
Description
Methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate, also known as EFG, is a chemical compound that has been used extensively in scientific research. It is a small molecule inhibitor that has been found to have potential therapeutic applications in various diseases.
Mécanisme D'action
Methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate exerts its therapeutic effects by inhibiting the activity of several enzymes and signaling pathways. This compound has been found to bind to the active site of the target enzyme or protein, thereby inhibiting its activity. This compound has been found to be a competitive inhibitor of several enzymes, including PI3K, Akt, mTOR, and TCR. This compound has also been found to inhibit the activity of several transcription factors, including NF-κB, AP-1, and STAT3.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. This compound has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been found to inhibit the production of pro-inflammatory cytokines, reduce inflammation, and inhibit the activation of T cells. This compound has been found to have a good safety profile and low toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has several advantages for lab experiments. This compound is a small molecule inhibitor that can be easily synthesized and purified. This compound has a high binding affinity for its target enzyme or protein, thereby providing a potent inhibitory effect. This compound has been found to be stable in various conditions and can be easily stored. The limitations of this compound include its specificity for the target enzyme or protein, which may limit its effectiveness in certain diseases. This compound may also have off-target effects, which may lead to unwanted side effects.
Orientations Futures
There are several future directions for the study of methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate. One future direction is to investigate the potential therapeutic applications of this compound in other diseases, including metabolic disorders, neurodegenerative diseases, and cardiovascular diseases. Another future direction is to develop more potent and specific inhibitors of the target enzyme or protein, which may improve the effectiveness of this compound in certain diseases. Finally, the development of this compound as a drug candidate for clinical trials is a promising future direction, which may lead to the development of new therapies for various diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been found to inhibit the activity of several enzymes and signaling pathways, thereby providing a potent inhibitory effect. This compound has several advantages for lab experiments, including its ease of synthesis, high binding affinity, and stability. The future directions for the study of this compound include investigating its potential therapeutic applications in other diseases, developing more potent and specific inhibitors, and developing this compound as a drug candidate for clinical trials.
Applications De Recherche Scientifique
Methyl 2-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been found to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases. In cancer, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR pathway. In inflammation, this compound has been found to inhibit the production of pro-inflammatory cytokines by targeting the NF-κB pathway. In autoimmune disorders, this compound has been found to inhibit the activation of T cells by targeting the TCR signaling pathway.
Propriétés
IUPAC Name |
methyl 2-[[2-(4-ethoxy-N-(4-fluorophenyl)sulfonylanilino)acetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O6S/c1-3-33-19-12-10-18(11-13-19)27(34(30,31)20-14-8-17(25)9-15-20)16-23(28)26-22-7-5-4-6-21(22)24(29)32-2/h4-15H,3,16H2,1-2H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHGTNGRUISNKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)OC)S(=O)(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.